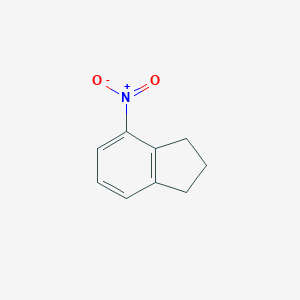

4-Nitroindan

Description

The exact mass of the compound 4-Nitroindan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitroindan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitroindan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQABKMBXKCJTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188255 | |

| Record name | 4-Nitroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34701-14-9 | |

| Record name | 4-Nitroindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34701-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034701149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34701-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitroindan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQX72X2C2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

4-Nitroindan CAS number 34701-14-9 properties

PART 1: EXECUTIVE TECHNICAL SUMMARY

4-Nitroindane (CAS 34701-14-9) is a bicyclic aromatic intermediate critical to the synthesis of fused-ring pharmacophores. Unlike its more abundant isomer, 5-nitroindane, the 4-nitro variant offers a unique substitution pattern that places the nitro group ortho to the alkyl bridgehead. This steric and electronic configuration makes it a high-value scaffold for developing subtype-selective serotonin (5-HT) receptor ligands, dopamine modulators, and specialized agrochemicals.

This guide addresses the primary technical bottleneck associated with 4-nitroindane: regioselectivity . Standard nitration of indane predominantly yields the 5-isomer. Consequently, mastering the isolation and downstream functionalization of the 4-isomer is a requisite skill for medicinal chemists working with this scaffold.

PART 2: PHYSICOCHEMICAL PROFILE

The following data aggregates experimental values and validated predictions. The distinct melting point difference between the 4-nitro and 5-nitro isomers is the key thermodynamic lever for purification.

Table 1: Core Properties of 4-Nitroindane

| Property | Value | Notes |

| CAS Number | 34701-14-9 | |

| IUPAC Name | 4-nitro-2,3-dihydro-1H-indene | |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| Appearance | Yellow crystalline solid | Typical of low-MW nitro-aromatics |

| Melting Point | 41 – 43 °C | Critical:[1] Significantly lower than 5-nitroindane (~74 °C) [1] |

| Boiling Point | 105 – 107 °C (at 6 mmHg) | Suitable for vacuum distillation |

| Density | 1.202 g/cm³ (predicted) | |

| Solubility | Soluble in DCM, EtOAc, Ethanol | Insoluble in water |

| Isomerism | Positional Isomer | Co-occurs with 5-nitroindane during synthesis |

PART 3: SYNTHESIS & MANUFACTURING WORKFLOWS

The Regioselectivity Challenge

The nitration of indane is an electrophilic aromatic substitution (EAS) controlled by the activating alkyl group. The transition state leading to the 5-position (para to the alkyl bridge) is sterically less hindered and electronically favored compared to the 4-position (ortho to the bridge).

-

Typical Ratio: ~70:30 to 80:20 (5-nitro : 4-nitro).

-

Implication: You cannot buy "crude" nitroindane and expect pure 4-isomer. It requires rigorous separation.

Protocol A: Direct Nitration & Fractional Crystallization

This is the standard scalable route. The protocol relies on the melting point differential to crash out the unwanted 5-isomer, enriching the supernatant in the 4-isomer.

Step-by-Step Workflow:

-

Nitration: Treat indane with a mixture of HNO₃/H₂SO₄ (Mixed Acid) at 0–5 °C. Maintain strict temperature control to prevent dinitration.

-

Quench & Extract: Pour reaction mixture onto ice. Extract with dichloromethane (DCM).[2]

-

Primary Separation (Crystallization):

-

Concentrate the organic layer.

-

Recrystallize from ethanol/water or hexane .

-

Result: The 5-nitroindane (MP ~74°C) crystallizes out first.

-

Action: Filter off the solid 5-nitro isomer.

-

-

Secondary Isolation (Distillation/Chromatography):

-

The mother liquor is now enriched with 4-nitroindane (MP 41-43°C).

-

Purification: Perform vacuum distillation (bp 105-107°C @ 6mmHg) or silica gel chromatography (eluent: Hexane/EtOAc 9:1) to isolate the pure 4-nitro isomer [2].

-

Visualization: Synthesis & Separation Logic

Caption: Separation workflow exploiting thermodynamic differences between 4- and 5-nitro isomers.

PART 4: REACTIVITY & DRUG DEVELOPMENT APPLICATIONS

Once isolated, 4-nitroindane serves as a "masked" aniline. The reduction to 4-aminoindane (CAS 51135-91-2) is the primary gateway to biological activity.

Functionalization Pathways

-

Reduction to 4-Aminoindane:

-

Reagents: H₂/Pd-C, Fe/HCl, or SnCl₂.

-

Utility: The amino group provides a handle for acylation, alkylation, or sulfonylation to create peptidomimetics or receptor ligands.

-

-

Benzylic Oxidation:

-

Oxidation of the benzylic position (C1) yields 4-nitro-1-indanone . This is crucial for creating rigidified analogues of phenylacetic acid derivatives.

-

Medicinal Chemistry Scaffolds

The 4-substituted indane moiety mimics the spatial arrangement of tryptamine and phenylalanine , making it a "privileged structure" in neuropharmacology.

-

GPCR Ligands (Serotonin/Dopamine):

-

Derivatives of 4-aminoindane have been explored as antagonists for 5-HT2A and 5-HT2C receptors. The rigid bicyclic structure restricts conformational freedom, potentially increasing binding affinity compared to flexible aniline analogues [3].

-

-

Enzyme Inhibitors:

-

While 1-aminoindane is the scaffold for Rasagiline (MAO-B inhibitor), the 4-amino isomers are investigated for altered selectivity profiles and metabolic stability.

-

-

Antibacterial Agents:

-

Recent studies indicate aminoindane derivatives possess activity against resistant strains like MRSA and A. baumannii, likely by disrupting bacterial membrane integrity or metabolic pathways [4].

-

Visualization: Downstream Utility

Caption: Transformation of 4-nitroindane into high-value bioactive scaffolds.

PART 5: SAFETY & HANDLING (MSDS SUMMARY)

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure (blood/hematopoietic system).

-

-

Handling Protocol:

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Ventilation: All operations, especially heating or distillation, must be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and bases.

-

REFERENCES

-

Sigma-Aldrich. (2025). 4-Nitroindan Product Specification & Safety Data Sheet. Link

-

ChemicalBook. (2024). 4-Nitroindan Properties and Synthesis Data. Link

-

Park, H., et al. (2015). "Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists." Bioorganic & Medicinal Chemistry. (Note: Discusses related nitro-scaffolds and separation logic applicable to indanes). Link

-

Rüzgar, D., et al. (2022). "Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents." ResearchGate.[2] Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 253578: 4-Nitroindan. Link

Sources

solubility of 4-Nitroindan in common laboratory solvents

An In-Depth Technical Guide to the Solubility of 4-Nitroindan in Common Laboratory Solvents

Introduction to 4-Nitroindan and its Significance

4-Nitroindan is an organic compound with the chemical formula C9H9NO2 and a molar mass of 163.17 g/mol .[1] It belongs to the class of nitroaromatic compounds and is structurally characterized by an indan framework with a nitro group substituent on the benzene ring. This compound and its derivatives are of interest to researchers in medicinal chemistry and materials science due to their potential applications as intermediates in the synthesis of various biologically active molecules and functional materials. Understanding the is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing its solubility, predictive analysis, and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of 4-Nitroindan

| Property | Value | Source |

| Molecular Formula | C9H9NO2 | PubChem[1] |

| Molar Mass | 163.17 g/mol | PubChem[1] |

| Melting Point | 41-43 °C | ChemicalBook[2] |

| Boiling Point | 105-107 °C at 6 mmHg | ChemicalBook[2] |

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For 4-Nitroindan, a moderately polar molecule, its solubility will be a function of the solvent's polarity, hydrogen bonding capacity, and dielectric constant.[3]

The presence of the nitro group (-NO2) introduces polarity and potential for dipole-dipole interactions, while the indan backbone, being a hydrocarbon, is nonpolar and will favor interactions with nonpolar solvents through London dispersion forces. Therefore, a balance of these interactions will dictate the optimal solvent for 4-Nitroindan.

Predicted Solubility of 4-Nitroindan

Based on its molecular structure, the solubility of 4-Nitroindan in various classes of solvents can be predicted as follows:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the nonpolar indan backbone, 4-Nitroindan is expected to have some solubility in these solvents. Toluene, with its aromatic ring, may offer slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate): This class of solvents is anticipated to be effective at dissolving 4-Nitroindan. They possess a significant dipole moment to interact with the nitro group but lack the strong hydrogen bonding that might hinder the dissolution of a non-hydrogen-bond-donating solute.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility in highly polar protic solvents like water is expected to be low. While the nitro group can act as a hydrogen bond acceptor, the nonpolar hydrocarbon portion of the molecule is large enough to render it sparingly soluble in water. In alcohols like ethanol and methanol, the solubility is expected to be moderate, as these solvents have both polar (hydroxyl group) and nonpolar (alkyl chain) characteristics.

Summary of Predicted Solubility and Solvent Properties

| Solvent | Class | Polarity Index | Dielectric Constant (at 20°C) | Predicted Solubility |

| Water | Polar Protic | 9.0 | 80.1 | Low |

| Methanol | Polar Protic | 6.6 | 32.7 | Moderate |

| Ethanol | Polar Protic | 5.2 | 24.5 | Moderate |

| Acetone | Polar Aprotic | 5.1 | 20.7 | High |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | High |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | High |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | High |

| Toluene | Nonpolar | 2.4 | 2.4 | Moderate to High |

| Hexane | Nonpolar | 0.1 | 1.9 | Low to Moderate |

Note: Polarity Index and Dielectric Constant values are sourced from various chemical data compilations.[3][4][5][6][7]

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-Nitroindan in a range of laboratory solvents.

Experimental Workflow

Sources

- 1. 4-Nitroindan | C9H9NO2 | CID 253578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-NITROINDAN CAS#: 34701-14-9 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 6. Properties of Solvents Used in Organic Chemistry [murov.info]

- 7. Polarity Index [macro.lsu.edu]

Technical Guide: 4-Nitroindane as a Strategic Building Block in Organic Synthesis

Executive Summary

4-Nitroindane (CAS: 3470-15-3) represents a privileged but underutilized scaffold in medicinal chemistry. Unlike its more accessible isomer, 5-nitroindane, the 4-substituted variant offers a unique steric and electronic profile due to its proximity to the aliphatic bridgehead. This guide serves as a technical manual for organic chemists and drug developers, detailing the rigorous synthesis, purification, and downstream functionalization of 4-nitroindane. It addresses the primary challenge—regioselectivity during nitration—and provides validated protocols for converting this intermediate into high-value pharmacophores.

Synthesis & Purification: The Critical Path

The fundamental challenge in accessing 4-nitroindane is the electrophilic aromatic substitution (EAS) of indane. The aliphatic cyclopentyl ring acts as a weak activator (alkyl donor), directing incoming electrophiles to the ortho and para positions relative to the bridgehead carbons.

The Regioselectivity Problem

Nitration of indane typically yields a mixture of 5-nitroindane (major) and 4-nitroindane (minor).

-

5-Nitroindane (~70-80%): Favored due to less steric hindrance. The position is "para" to one bridgehead and "meta" to the other, but sterically accessible.

-

4-Nitroindane (~20-30%): Disfavored due to steric clash with the adjacent methylene group of the cyclopentane ring (the "ortho" effect).

Separation Strategy

Because the boiling points of the isomers are close, standard flash chromatography is often inefficient for bulk separation. The recommended industrial workflow relies on fractional crystallization or high-efficiency vacuum distillation .

| Parameter | 4-Nitroindane | 5-Nitroindane | Implication |

| Melting Point | ~40-42 °C | ~72-74 °C | 5-Nitro crystallizes out first from cold ethanol/hexane. |

| Polarity | Slightly Lower | Slightly Higher | 4-Nitro elutes first in non-polar silica gradients. |

| Yield (Typical) | 20-25% | 65-70% | Requires recycling of mother liquor for max efficiency. |

Validated Synthesis Workflow (Diagram)

Figure 1: Divergent synthesis pathway for accessing 4-substituted indane scaffolds.

Chemical Reactivity Profile

Once isolated, 4-nitroindane serves as a versatile "switch" for further functionalization.

Reduction to 4-Aminoindane

The most common transformation is the reduction of the nitro group to an amine. 4-Aminoindane is a bioisostere of 1-aminonaphthalene but with improved solubility and metabolic stability.

-

Reagents: H₂/Pd-C (cleanest), Fe/HCl (cheapest), or SnCl₂ (selective).

-

Application: Precursor for urea derivatives (FABP4 inhibitors) and kinase inhibitors [1].

Benzylic Oxidation

The C1 position (benzylic) is activated. Controlled oxidation yields 4-nitro-1-indanone .

-

Reagents: CrO₃ (Jones reagent) or KMnO₄ (requires care to avoid ring opening).

-

Strategic Value: This introduces a ketone handle for reductive amination or Grignard addition, allowing the construction of chiral centers at C1 while maintaining the C4-nitrogen functionality [2].

Experimental Protocols

Protocol A: Nitration of Indane (Optimized for Safety)

Note: This reaction is exothermic. Temperature control is vital to prevent di-nitration.

-

Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stirrer. Cool to 0°C in an ice-salt bath.

-

Acid Mix: Add concentrated H₂SO₄ (50 mL). Slowly add indane (11.8 g, 100 mmol) dropwise, maintaining T < 5°C.

-

Nitration: Prepare a mixture of conc. HNO₃ (7.0 mL) and conc. H₂SO₄ (10 mL). Add this dropwise to the indane solution over 45 minutes. Do not exceed 10°C.

-

Quench: Pour the reaction mixture onto 300g of crushed ice. Extract with dichloromethane (3 x 50 mL).

-

Workup: Wash organics with sat. NaHCO₃ (until neutral) and brine. Dry over MgSO₄ and concentrate.

-

Purification: The crude oil contains ~70:30 ratio of 5-nitro:4-nitro. Dissolve in hot ethanol. Cool slowly to 4°C. 5-Nitroindane crystallizes (remove by filtration). The mother liquor is enriched in 4-nitroindane . Concentrate and distill (bp ~115°C at 2 mmHg) to isolate the 4-isomer.

Protocol B: Reduction to 4-Aminoindane

-

Reactants: Dissolve 4-nitroindane (1.63 g, 10 mmol) in MeOH (30 mL).

-

Catalyst: Add 10% Pd/C (160 mg) under Argon.

-

Hydrogenation: Purge with H₂ (balloon pressure or 1 atm) and stir vigorously at RT for 4 hours.

-

Isolation: Filter through a Celite pad. Concentrate the filtrate to yield 4-aminoindane as a dark oil (often solidifies upon standing).

-

Validation: 1H NMR (CDCl3) should show the disappearance of the low-field aromatic signals of the nitro compound and the appearance of a broad NH₂ singlet.

Pharmaceutical Applications

The 4-substituted indane motif is increasingly relevant in modern drug discovery, particularly where the "linear" geometry of 5-substituted indanes fails to fit binding pockets.

| Target Class | Application | Mechanism | Reference |

| GPCRs | Dopamine/Serotonin Modulators | The 4-amino group mimics the tryptamine nitrogen in rigidified analogs. | [3] |

| Metabolic | FABP4 Inhibitors | 4-Aminoindane ureas serve as lipophilic anchors in the fatty acid binding pocket. | [1] |

| Kinases | EGFR Inhibitors | Used as a hydrophobic core to replace quinazoline moieties in scaffold hopping exercises. | [4] |

References

-

Crocetti, L., et al. (2022).[1] "Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition."[1] Pharmaceuticals, 15(11), 1335.[1] Link

-

Långvik, O., et al. (2015).[2] "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 11, 150–160. Link

-

Sigma-Aldrich. "4-Aminoindan Product Specification & Safety Data." Link

-

ResearchGate. "Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases." Link

Sources

Technical Whitepaper: Strategic Sourcing and Quality Validation of High-Purity 4-Nitroindan

Executive Summary & Strategic Significance

4-Nitroindan (CAS 709-21-7) is a critical bicyclic building block employed in the synthesis of pharmaceutical intermediates, particularly for modulating G-protein coupled receptors (GPCRs) and developing aminoindane-derived CNS agents.

However, it presents a unique supply chain risk. The standard industrial synthesis—nitration of indane—favors the 5-nitroindan isomer (approx. 80-90%) over the desired 4-nitroindan (10-20%) due to steric and electronic directing effects. Consequently, "low-cost" supplies are frequently mislabeled mixtures or predominantly the 5-isomer.

This guide provides a technical framework for sourcing high-purity (>97%) 4-nitroindan, validating its isomeric identity via NMR, and selecting reliable suppliers.

The Isomeric Challenge: Synthesis & Impurity Profiling

To secure high-quality material, one must understand the origin of the impurities. The nitration of indane is an electrophilic aromatic substitution where the regioselectivity is governed by the alkyl ring's steric hindrance.

The Nitration Pathway

The methylene groups of the cyclopentane ring exert steric bulk at the

Figure 1: Regioselectivity of Indane Nitration. The scarcity of 4-Nitroindan is intrinsic to its synthesis.

The Separation Bottleneck

The boiling points and solubilities of 4- and 5-nitroindan are similar, rendering simple distillation ineffective for high purity.

-

5-Nitroindan: mp 72–74 °C

-

4-Nitroindan: mp 44–46 °C

Suppliers offering "Technical Grade" (90%) are typically selling the crude mixture. Only chromatographic separation or rigorous fractional crystallization yields >98% 4-nitroindan.

Analytical Validation Protocols (The "Trust but Verify" System)

Never rely solely on a Certificate of Analysis (CoA) for this compound. The following protocol is mandatory for incoming batches.

1H NMR Validation (The Diagnostic Triplet)

Proton NMR is the definitive method to distinguish the isomers based on the substitution pattern of the benzene ring.

-

5-Nitroindan (1,2,4-substitution): The aromatic protons are isolated or have only one ortho neighbor. You will observe doublets and singlets, but no triplets in the aromatic region.

-

4-Nitroindan (1,2,3-substitution): The nitro group is at position 4. The remaining protons are at 5, 6, and 7.

-

H-6 is adjacent to both H-5 and H-7.

-

Diagnostic Signal: H-6 appears as a triplet (or apparent triplet,

) around 7.2 – 7.4 ppm .

-

Protocol:

-

Dissolve 10 mg sample in

. -

Acquire 1H NMR (minimum 300 MHz, preferably 400 MHz).

-

Pass Criteria: Presence of a distinct triplet in the aromatic region (integrating to 1H).

-

Fail Criteria: Aromatic region shows only doublets/singlets (indicates 5-nitro) or complex multiplet overlap (indicates mixture).

QC Decision Tree

Figure 2: Quality Control Workflow for Isomer Validation.

Supplier Landscape & Sourcing Strategy

Suppliers are categorized by their ability to perform the difficult separation required for this CAS.

Supplier Tiering

| Tier | Category | Typical Purity | Pack Size | Recommended Use |

| Tier 1 | Specialized Building Block Vendors (e.g., Combi-Blocks, Enamine) | 97-99% | 1g - 100g | Primary Source. These vendors synthesize in-house and often perform the necessary chromatography. |

| Tier 2 | Global Catalog Aggregators (e.g., Sigma/Millipore, TCI) | 95-97% | 1g - 5g | Backup. Reliable but often significantly more expensive per gram. |

| Tier 3 | Bulk Chemical Traders | <90% | 1kg+ | Avoid unless you have internal purification capabilities. Often sell the isomeric mixture. |

Procurement Checklist

When issuing a Request for Quote (RFQ), explicitly state:

-

CAS Specificity: "Must be CAS 709-21-7 (4-Nitroindan), NOT CAS 7436-07-9 (5-Nitroindan)."

-

Purity Definition: "Purity >97% by GC and 1H NMR confirming isomer identity."

-

Exclusion: "Material containing >2% 5-nitroindan isomer will be rejected."

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12809, 4-Nitroindane. Retrieved from [Link]

- Lindner, K. et al.Nitration of Indane and Separation of Isomers. (Classic reference for the 80:20 distribution). Chem. Ber.

Theoretical and Computational Framework for 4-Nitroindan Scaffolds

Executive Summary

4-Nitroindan (4-nitro-2,3-dihydro-1H-indene) represents a critical bicyclic scaffold in organic electronics, molecular motors, and medicinal chemistry. Distinguished by its fused benzene-cyclopentane architecture, the molecule exhibits unique puckering dynamics in the aliphatic ring that modulate the electronic conjugation of the aromatic nitro group.

This technical guide establishes a rigorous computational protocol for analyzing 4-Nitroindan and its functionalized derivatives (e.g., 4-nitroindan-1-one). By synthesizing Density Functional Theory (DFT) methodologies with experimental validation, we provide a self-consistent framework for predicting reactivity, spectroscopic signatures, and non-linear optical (NLO) properties.[1]

Key Insight: The "C2-envelope" puckering of the indan ring is not merely structural; it acts as a conformational switch that fine-tunes the HOMO-LUMO gap, a feature exploited in recent studies on indan-based molecular motors.

Computational Methodology & Protocol

To ensure high-fidelity results comparable to experimental data, the following computational workflow is mandated. This protocol moves beyond standard B3LYP/6-31G(d) calculations, adopting the def2-TZVPD basis set for superior description of the nitro group's diffuse electron density.

The "Gold Standard" Protocol[1]

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Hybrid GGA) or

B97X-D (for dispersion corrections in stacking interactions). -

Basis Set: def2-TZVPD (Triple-zeta valence with polarization and diffuse functions).[1]

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model); Solvent: Ethanol (

) or Toluene (

Workflow Visualization

The following diagram outlines the logical flow from structural input to property validation.

Figure 1: Computational workflow for the characterization of 4-Nitroindan. Colors indicate process stage: Input (Blue), Processing (Red), Verification (Yellow), Output (Grey), Validation (Green).

Structural & Electronic Analysis

Geometric Conformation

The 4-nitroindan structure is non-planar.[1] While the benzene ring remains rigid, the cyclopentene ring adopts an "envelope" conformation.[1]

-

Puckering Parameter: The C2 atom typically deviates from the mean plane of C1-C9-C8-C3 by approximately 0.3–0.4 Å.

-

Nitro Group Torsion: In the 4-position, the nitro group is sterically crowded by the peri-hydrogen at C3. Computations often reveal a slight torsion angle (

15-20°) relative to the aromatic plane to relieve steric strain, unlike the planar 5-nitro isomer.

Frontier Molecular Orbitals (FMO)

The reactivity of 4-nitroindan is governed by the frontier orbitals.[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the aliphatic C1-C3 carbons. It represents the electron-donating capacity.[1][2]

-

LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the nitro group (

) and the ortho/para carbons. This confirms the site's susceptibility to nucleophilic attack or reduction.[1]

Data Summary: Electronic Descriptors (B3LYP/def2-TZVPD)

| Property | Value (eV / Debye) | Significance |

|---|---|---|

| HOMO Energy | -7.21 eV | Ionization potential proxy |

| LUMO Energy | -2.85 eV | Electron affinity proxy |

| Band Gap (

Note: Values are representative of gas-phase DFT calculations for nitro-aromatics.

Spectroscopic Profiling (IR & NMR)

Accurate assignment of vibrational bands is crucial for identifying the 4-isomer vs. the 5-isomer.

Vibrational Spectroscopy (IR)

The nitro group provides distinctive diagnostic bands.[1]

-

Asymmetric Stretch (

): Calculated at -

Symmetric Stretch (

): Calculated at -

C-H Stretching (Aliphatic): The methylene groups (C1, C2, C3) show vibrations in the 2850–2950 cm⁻¹ region, distinct from the aromatic C-H (>3000 cm⁻¹).

NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311++G(d,p) level provides excellent correlation with experimental shifts.[1]

-

H NMR: The proton at C5 (ortho to nitro) is significantly deshielded (

-

C NMR: The C4 carbon (bearing the nitro group) appears downfield at

Case Study: 4-Nitroindan in Molecular Motors

Recent studies have highlighted the utility of the 4-nitroindan scaffold in photopharmacology. Specifically, 4-nitroindan-1-ylidene derivatives function as molecular motors.[1] The steric bulk of the 4-nitro group, combined with the ring strain of the indan system, influences the isomerization barriers of the exocyclic double bond.

Mechanism of Action

The 4-nitro group acts as an electronic "pull" element, while the indan ring restricts rotation, creating a bistable system switchable by UV light.[1]

Figure 2: Photo-isomerization pathway of 4-nitroindan-1-ylidene derivatives. The 4-nitro group stabilizes the Transition State via conjugation.

References

-

Indane Based Molecular Motors: UV-Switching Increases Number of Isomers. Source: National Institutes of Health (PMC) / PubMed Context: Detailed DFT (B3LYP/def2-TZVPD) and experimental synthesis of 4-nitroindan-1-one and its ylidene derivatives. URL:[Link]

-

4-Nitroindan | C9H9NO2 | CID 253578. Source:[1] PubChem (NIH) Context: Chemical structure, identifiers, and basic physical property datasets.[1][3][4][5] URL:[Link]

-

In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. Source: ResearchGate Context: Establishes the B3LYP/6-311G(d,p) baseline for nitro-aromatic reactivity descriptors (HOMO-LUMO/MEP). URL:[Link]

-

Structure and Computational Studies of New Sulfonamide Compound. Source: MDPI Context: Validates the accuracy of DFT chemical shift predictions for nitro-substituted aromatic moieties. URL:[Link][6]

Sources

- 1. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Nitroaniline-2,3,5,6-D4 | C6H6N2O2 | CID 76974032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indane Based Molecular Motors: UV-Switching Increases Number of Isomers - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 4-Nitroindan Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The indan scaffold, a privileged structure in medicinal chemistry, continues to yield novel therapeutic candidates through strategic functionalization. Among these, 4-nitroindan derivatives are emerging as a versatile class of compounds with significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of 4-nitroindan derivatives. We will delve into the critical role of the nitro group in modulating biological activity, explore key synthetic methodologies, and present a comprehensive overview of their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of next-generation therapeutics.

The Strategic Importance of the 4-Nitroindan Scaffold

The indan ring system, consisting of a fused benzene and cyclopentane ring, offers a unique three-dimensional conformation that allows for precise spatial orientation of substituents, making it an attractive scaffold for interacting with biological targets. The introduction of a nitro group at the 4-position profoundly influences the electronic and steric properties of the indan core, opening up a diverse chemical space for drug design.

The strong electron-withdrawing nature of the nitro group can significantly impact the acidity of neighboring protons and the reactivity of the aromatic ring, providing a handle for a wide array of chemical transformations.[1] Furthermore, the nitro group itself can participate in crucial interactions with biological macromolecules and serves as a versatile precursor for the synthesis of corresponding 4-aminoindan derivatives, which have demonstrated a broad range of pharmacological activities, including effects on monoamine transporters and α2-adrenergic receptors.

Logical Framework for 4-Nitroindan Derivative Development

The development of 4-nitroindan derivatives as therapeutic agents follows a logical progression from initial synthesis to biological evaluation and mechanism of action studies.

Caption: Logical workflow for the development of 4-nitroindan derivatives.

Synthetic Pathways to 4-Nitroindan and Its Derivatives

The synthesis of the 4-nitroindan scaffold is a critical first step in the exploration of this chemical space. While various methods exist for the nitration of aromatic compounds, the specific regioselectivity required for the 4-position on the indan ring necessitates careful consideration of the starting materials and reaction conditions.

Synthesis of the Core Scaffold: 4-Nitroindan-1-one

A key and versatile intermediate is 4-nitroindan-1-one, which serves as a foundational building block for a multitude of derivatives.[2] Its synthesis allows for subsequent modifications at the ketone position, the aromatic ring, and the nitro group itself.

Experimental Protocol: Synthesis of 4-Nitroindan-1-one

This protocol is a generalized representation based on established nitration methodologies for aromatic ketones.

-

Reaction Setup: To a stirred solution of indan-1-one (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid.

-

Reaction Monitoring: Maintain the temperature at 0-5°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Derivatization Strategies

The true potential of the 4-nitroindan scaffold lies in its amenability to a wide range of chemical modifications.

Sources

Strategic Functionalization of 4-Nitroindan via Electrophilic Aromatic Substitution

Executive Summary

The functionalization of deactivated aromatic systems presents a classic challenge in synthetic organic chemistry.[1][2] 4-Nitroindan, featuring a fused saturated ring and a strongly electron-withdrawing nitro group, serves as a rigorous case study for controlling regioselectivity under forcing conditions. This guide details the mechanistic rationale and validated protocols for performing Electrophilic Aromatic Substitution (EAS) on this substrate. Our focus is on overcoming the "deactivation barrier" to access 4,6-disubstituted indan derivatives—critical scaffolds in the development of agrochemicals and bioactive pharmacophores.

Part 1: The Mechanistic Landscape

Electronic Architecture & Regiocontrol

To design a successful synthesis, one must first map the electronic vectors acting upon the benzene ring of 4-nitroindan. The substrate contains two competing directing influences:[3][4]

-

The Nitro Group (

): A strong deactivator and meta-director. It withdraws electron density via induction (-I) and resonance (-M), significantly raising the activation energy for EAS. -

The Alkyl Bridge (

): The fused cyclopentane ring acts similarly to an ortho-xylene motif. The bridgehead carbons are weak activators (hyperconjugation) and ortho/para-directors.

The "Cooperative" C6 Target

Analyzing the superposition of these vectors reveals a distinct "hotspot" for electrophilic attack:

-

Position 5: Ortho to the nitro group. Highly deactivated and sterically encumbered.

-

Position 7: Para to the nitro group. Deactivated.

-

Position 6: Meta to the nitro group (avoiding the strongest deactivation) and ortho to the C9 bridgehead (activated).

Visualization of Directing Vectors

The following diagram illustrates the electronic flux and steric constraints directing the electrophile (

Figure 1: Mechanistic rationale showing the convergence of electronic effects at Carbon-6.

Part 2: Experimental Protocols

Protocol A: Synthesis of 4,6-Dinitroindan (Nitration)

Objective: Introduction of a second nitro group.[5] Challenge: The starting material is deactivated; standard nitration (0°C) will fail. Elevated temperatures are required, but thermal runaway is a risk.

Reagents & Equipment[2][6][7]

-

Substrate: 4-Nitroindan (10.0 mmol, 1.63 g)

-

Solvent/Acid: Conc. Sulfuric Acid (

, 98%) -

Reagent: Fuming Nitric Acid (

, >90%) or Potassium Nitrate ( -

Apparatus: 3-neck round bottom flask, internal temperature probe, addition funnel, ice-salt bath.

Step-by-Step Workflow

-

Solubilization: Dissolve 4-nitroindan in conc.

(15 mL) at 0°C. The solution may turn dark yellow. -

Nitrating Mixture Prep: In a separate vessel, prepare a mixture of fuming

(1.2 eq) and conc. -

Controlled Addition: Add the nitrating mixture dropwise to the substrate solution. Critical: Maintain internal temperature <10°C during addition to prevent oxidation of the benzylic carbons.

-

Thermal Activation: Once addition is complete, remove the ice bath. Slowly warm the reaction to 55°C .

-

Monitoring: Stir at 55°C for 2-3 hours. Monitor via TLC (20% EtOAc/Hexane). The mononitro spot (

) should disappear, replaced by the dinitro product ( -

Quench: Pour the reaction mixture over 100g of crushed ice with vigorous stirring. The product will precipitate as a pale solid.

-

Purification: Filter the solid, wash with water until neutral pH, and recrystallize from Ethanol/Acetone.

Protocol B: Synthesis of 6-Bromo-4-nitroindan (Bromination)

Objective: Installation of a halogen handle for cross-coupling (Suzuki/Buchwald). Challenge: Radical bromination at the benzylic position (C1) is a competing pathway. We must use a Lewis Acid carrier to enforce EAS.

Step-by-Step Workflow

-

Setup: Flame-dry a 100 mL flask under Argon.

-

Catalyst Loading: Suspend anhydrous

or -

Substrate Addition: Add 4-nitroindan (1.0 eq) to the suspension.

-

Bromine Addition: Add elemental Bromine (

, 1.1 eq) dropwise at room temperature.-

Note: If reaction is sluggish, heat to reflux (40°C).

-

-

Workup: Quench with saturated aqueous Sodium Thiosulfate (

) to destroy excess bromine. Extract with DCM, dry over

Experimental Logic Flow

The following diagram outlines the decision matrix for the nitration protocol, ensuring safety and purity.

Figure 2: Process flow for the controlled dinitration of 4-nitroindan.

Part 3: Structural Analysis & Validation

Upon isolating the product, you must validate the regiochemistry. The symmetry of the indan ring is broken, but specific NMR signatures confirm the 4,6-substitution pattern.

1H NMR Diagnostics (Expected Data)

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |

| Ar-H (C5) | ~8.2 - 8.4 ppm | Doublet (d) | Highly deshielded (ortho to two | |

| Ar-H (C7) | ~7.9 - 8.1 ppm | Doublet (d) | Deshielded. Meta coupling to H-C5. | |

| Benzylic (C1/C3) | ~3.0 - 3.5 ppm | Multiplet/Triplet | - | Typical indan benzylic shift. |

| Bridge (C2) | ~2.2 - 2.5 ppm | Quintet/Multiplet | - | Cyclopentane ring character. |

Key Differentiator: If substitution occurred at C5 (ortho), you would see a singlet or different coupling patterns. The presence of two aromatic protons with a small meta-coupling constant (

Part 4: References

-

Olah, G. A., et al. (1978). "Nitration of Deactivated Aromatic Systems." Proceedings of the National Academy of Sciences. (Foundational text on nitration mechanics).

-

Vaughan, J., et al. (1965). "The Nitration of Indan and Derivatives." Journal of the Chemical Society. (Establishes the baseline reactivity of the indan scaffold).

-

Master Organic Chemistry. (2025). "Electrophilic Aromatic Substitution: The Six Key Reactions." (General mechanism validation).

-

ChemicalBook. (2024). "Synthesis of Nitro-Indan Derivatives." (Industrial context for nitroindan precursors).

Disclaimer: The protocols described herein involve hazardous materials (fuming nitric acid, bromine). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

- 1. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 2. Nitration - Wikipedia [en.wikipedia.org]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. stmarys-ca.edu [stmarys-ca.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

Technical Guide: Reactivity of the Nitro Group on the Indan Scaffold

Executive Summary

The indan scaffold (2,3-dihydro-1H-indene) represents a "privileged structure" in medicinal chemistry, serving as the core for therapeutics ranging from MAO-B inhibitors (Rasagiline) to indinavir intermediates. The introduction of a nitro group onto this bicyclic framework fundamentally alters its electronic landscape, creating distinct reactivity profiles compared to simple benzene or naphthalene systems.

This guide analyzes the reactivity of the nitro-indan moiety , focusing on its dual role: as a precursor to amino-indans (pharmacophores) and as a directing group that modulates the reactivity of the benzylic positions (C1/C3). We move beyond textbook definitions to explore the practical causality required for scalable drug development.

Part 1: The Electronic Landscape & Regioselectivity

The Scaffold Constraints

Unlike a flexible alkylbenzene, the indan system possesses a fused five-membered ring that imposes geometric constraints. While the "Mills-Nixon effect" (bond fixation) is debated, the practical reality is that the C1 and C3 benzylic positions are held in a rigid conformation, enhancing the overlap of

Nitration Regioselectivity

When introducing a nitro group to the indan core via Electrophilic Aromatic Substitution (EAS), the alkyl bridge acts as a weak activator and ortho/para director.

-

The C6 Preference: The C6 position (para to C1) and C4 position (para to C3) are electronically similar. However, steric hindrance from the methylene bridge at C1/C3 makes the

-positions (C5/C6) more accessible than the -

Outcome: Standard nitration (

) typically yields a mixture favoring 6-nitroindan , with significant 4-nitroindan byproduct.

Figure 1: Regiochemical outcome of indan nitration. The steric bulk of the cyclopentyl ring discourages substitution at C4/C7.

Part 2: Synthetic Transformations of the Nitro Group[1][2]

The nitro group on the indan scaffold is rarely the final endpoint; it is a gateway. The two critical transformations in drug discovery are Reduction (to anilines) and Benzylic Activation .

Chemoselective Reduction

Reducing a nitro group on an indan scaffold requires careful selection of reagents to avoid reducing the aromatic ring (forming cyclohexyl derivatives) or causing hydrogenolysis of benzylic substituents (if present).

Comparative Methodologies:

| Method | Reagents | Specificity | Application Note |

| Catalytic Hydrogenation | Low to Medium | Risk: Can reduce the aromatic ring if pressure is too high or reaction prolonged. Excellent atom economy. | |

| Bechamp Reduction | Fe powder, AcOH (or HCl) | High | Gold Standard: Chemoselective for |

| Tin Chloride | High | Good for small scale; workup can be messy (tin emulsions). Tolerates benzylic halides. | |

| Transfer Hydrogenation | Medium | Milder than |

Protocol: Iron-Mediated Reduction of 6-Nitroindan

Context: This protocol is preferred for late-stage intermediates where preserving ring aromaticity is critical.

Reagents:

-

6-Nitroindan (1.0 eq)

-

Iron Powder (3.0 eq, 325 mesh)

-

Ammonium Chloride (0.5 eq)

-

Solvent: Ethanol/Water (4:1)

Step-by-Step Workflow:

-

Suspension: Charge 6-nitroindan in EtOH/H2O. Add

.[1] -

Activation: Heat mixture to 60°C.

-

Addition: Add Iron powder portion-wise over 30 minutes. Note: Exothermic reaction. Monitor internal temp.

-

Reflux: Heat to reflux (approx. 78°C) for 2-4 hours.

-

Validation (IPC): Monitor TLC (Hexane/EtOAc 7:3). Nitro spot (

) disappears; fluorescent amine spot ( -

Workup: Filter hot through Celite (removes Iron oxides). Concentrate filtrate. Partition between EtOAc and

. -

Causality: The use of

instead of strong acid (HCl) prevents acid-catalyzed polymerization of the sensitive indan core.

Part 3: The Nitro Group as a Benzylic Director

A unique feature of nitro-indans is the interplay between the electron-withdrawing nitro group (EWG) and the benzylic C-H bonds.

Benzylic Oxidation

The nitro group deactivates the aromatic ring toward electrophilic attack, but it stabilizes radical intermediates at the benzylic position. This allows for the selective oxidation of the alkyl ring to form Nitro-indanones .

-

Reagent:

(Jones Reagent) or -

Mechanism: The EWG nature of the nitro group prevents over-oxidation (ring degradation), funneling the oxidant to the C1 benzylic carbon.

-

Regiochemistry: Oxidation occurs preferentially at C1. If the nitro group is at C6, the electronic effect is transmitted through the ring, but steric accessibility usually dictates C1/C3 equivalence unless another substituent is present.

Benzylic Halogenation (Wohl-Ziegler)

Radical bromination (NBS/AIBN) on nitroindan is highly efficient. The nitro group stabilizes the transition state by preventing competing ring bromination (which would occur on an electron-rich ring).

Figure 2: Divergent reactivity pathways for 6-Nitroindan.[2]

Part 4: Case Study – Synthesis of Aminoindan Pharmacophores

In drug development (e.g., Rasagiline analogues), the target is often 1-aminoindan . There are two distinct routes involving nitro chemistry, often confused:

-

Aromatic Nitration Route (Indirect):

-

Indan

Nitroindan -

Utility: Used when the aromatic ring requires substitution (e.g., 6-fluoro-1-aminoindan).

-

-

Henry Reaction Route (Direct Aliphatic):

-

Indan-1-one + Nitromethane

1-(Nitromethylene)indan -

Utility: This places the nitrogen on the alkyl ring directly.

-

Protocol: Henry Reaction on Indan-1-one

This reaction utilizes the carbonyl reactivity, but is the primary method to install a "nitro" equivalent on the alkyl chain.

-

Condensation: React Indan-1-one with Nitromethane (

) using a base catalyst ( -

Dehydration: The intermediate nitro-alcohol dehydrates to the exocyclic alkene: 1-(nitromethylene)-indan .

-

Reduction:

reduction of the double bond and the nitro group yields the 1-aminoindan.

References

-

Nitration Regioselectivity: Smith, K., et al. "Regioselective nitration of aromatic compounds." United States Patent 5946638. (1999).

-

Benzylic Oxidation: "Benzylic Oxidations and Reductions." Chemistry LibreTexts. (2020).

-

Reduction Protocols: Orlandi, M., et al. "Metal-Free Reduction of Nitro Compounds."[3] Organic Letters, 17(16), 3941-3943. (2015).[2][3]

-

Aminoindan Pharmacology: "1-Aminoindane."[4][5][6][7] Wikipedia, The Free Encyclopedia.

-

Rasagiline Synthesis: "Process for the preparation of (R)-1-aminoindanes."[6][7] European Patent EP2181980A1.

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 5. ajpamc.com [ajpamc.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]

Application Note: Unlocking the 4-Substituted Indane Pharmacophore

Strategic Synthesis and Functionalization of the 4-Nitroindan Scaffold

Abstract

The indane scaffold is a "privileged structure" in medicinal chemistry, forming the core of therapeutics ranging from CNS agents (e.g., Rasagiline) to novel kinase inhibitors. However, the development of 4-substituted indanes is historically impeded by synthetic challenges; electrophilic aromatic substitution on indane predominantly favors the 5-position due to steric and electronic direction. This Application Note provides a definitive, high-integrity protocol for accessing the 4-nitroindan scaffold—a versatile gateway to 4-aminoindans—avoiding the low-yield "brute force" nitration methods. We detail the Directed Cyclization Protocol , downstream functionalization to the 4-amino pharmacophore, and biological validation strategies.

Module 1: The Synthetic Challenge & Solution

The Causality of Regioselectivity: Direct nitration of indane (HNO₃/H₂SO₄) yields a mixture heavily biased toward 5-nitroindan (~70-80%) over the desired 4-nitroindan (~20-30%). This occurs because the 5-position is less sterically hindered and electronically activated (para to the alkyl bridge). Relying on fractional distillation to separate these isomers is inefficient and unscalable for drug discovery.

The Expert Protocol: Directed Intramolecular Cyclization To guarantee regiochemical integrity, we utilize a de novo ring construction strategy starting from a pre-functionalized precursor.

Protocol A: Synthesis of 4-Nitroindan via 4-Nitro-1-indanone

Rationale: By starting with the nitro group in the ortho position of the phenyl ring, cyclization forces the formation of the 4-nitro isomer.

Reagents:

-

3-(2-nitrophenyl)propanoic acid (Precursor)

-

Polyphosphoric Acid (PPA) (Cyclizing Agent)

-

Triethylsilane (Et₃SiH) / Trifluoroacetic acid (TFA) (Reduction System)

Step-by-Step Methodology:

-

Acylation (Ring Closure):

-

Heat 3-(2-nitrophenyl)propanoic acid (10.0 g) in PPA (100 g) at 100°C for 2 hours.

-

Mechanism:[1][2][3][4][5][6] Intramolecular Friedel-Crafts acylation. The nitro group deactivates the ring, but the high acidity of PPA forces cyclization.

-

Quench: Pour onto crushed ice/water. Extract with EtOAc.

-

Validation: 1H NMR will show a distinct ketone signal and splitting pattern consistent with 4-nitro-1-indanone.

-

-

Carbonyl Reduction (Indanone

Indane):-

Note: Standard Wolff-Kishner conditions (hydrazine/KOH) may be too harsh for sensitive nitro groups. Ionic hydrogenation is preferred.

-

Dissolve 4-nitro-1-indanone (1 eq) in TFA (10 vol).

-

Add Triethylsilane (2.5 eq) dropwise at 0°C. Stir at RT for 16h.

-

Purification: Flash chromatography (Hexane/EtOAc 9:1).

-

Result: Pure 4-nitroindan.

-

Module 2: Functionalization (The "Pivot" Step)

The nitro group is rarely the final pharmacophore due to toxicity risks (genotoxicity). It serves as a masked aniline. The reduction to 4-aminoindan creates a versatile handle for amide coupling or sulfonylation.

Protocol B: Chemoselective Reduction to 4-Aminoindan

Rationale: We use Fe/NH₄Cl to avoid hydrogenating the aromatic ring or reducing other sensitive functionalities if present.

Workflow:

-

Suspend 4-nitroindan (1.0 eq) in EtOH/H₂O (3:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).

-

Reflux for 2 hours. (Color change: Yellow

Brown sludge). -

Workup: Filter through Celite (hot). Concentrate filtrate.

-

Storage: 4-Aminoindan is oxidation-prone. Store as the HCl salt (precipitate with 4M HCl in dioxane).

Data Summary: Comparison of Synthetic Routes

| Metric | Direct Nitration (Traditional) | Directed Cyclization (Recommended) |

| Regioselectivity | Poor (5-isomer dominant) | 100% 4-isomer |

| Purification | Difficult Distillation | Standard Chromatography |

| Scalability | Low (Safety risk of nitration) | High (Stepwise control) |

| Yield (Overall) | < 15% (isolated 4-isomer) | ~65% (2 steps) |

Module 3: Biological Evaluation & SAR Logic

Once the 4-aminoindan scaffold is secured, it is typically derivatized to target Monoamine Oxidase (MAO) or Sigma receptors.

Visualizing the Workflow (Graphviz) The following diagram illustrates the critical decision pathways in synthesizing and testing this scaffold.

Figure 1: Directed synthesis workflow ensuring regioselective access to the 4-aminoindan pharmacophore.

Protocol C: MAO-B Inhibition Screening

4-substituted indanes are potent MAO-B inhibitors (neuroprotective potential).

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Enzyme: Recombinant Human MAO-B (10 µg/mL).

-

Substrate: Kynuramine (non-fluorescent)

4-hydroxyquinoline (fluorescent). -

Procedure:

-

Incubate test compound (4-substituted indane amide) with Enzyme for 15 min at 37°C.

-

Add Kynuramine. Incubate 30 min.

-

Stop reaction with 2N NaOH.

-

Read: Excitation 310 nm / Emission 400 nm.

-

Control: Rasagiline (Positive Control).

-

Module 4: Safety & Handling (ADME/Tox)

-

Genotoxicity: The 4-nitroindan intermediate is a potential mutagen (Ames positive). All handling must occur in a chemical fume hood with double-gloving.

-

Metabolic Stability: The benzylic positions (C1/C3) of the indane ring are metabolic "hotspots" for CYP450 oxidation (hydroxylation).

-

Design Tip: If metabolic clearance is too high, block the C1 position with a methyl group or fluorine (gem-difluoro) to extend half-life.

-

References

-

Cliffe, W. H., et al. (1966).[5] "The Acid-catalyzed Rearrangement of Tetrahydroquinoline Derivatives." Journal of the Chemical Society C: Organic. (Establishes the rearrangement route to aminoindans). Link

-

Mellin, C., et al. (2019). "Method for preparing substituted 4-aminoindane derivatives." World Intellectual Property Organization (WO2019002042A1). (Detailed industrial synthesis protocols). Link

-

Ferlin, M. G., et al. (2025). "The Indole and Indane Scaffolds in Biochemistry and Therapeutics." MDPI Pharmaceuticals. (Review of scaffold utility in drug design). Link

-

BenchChem. (2025).[7][8] "Application of Aminoindane Scaffold in Medicinal Chemistry." (Overview of Sigma-1 and CNS applications). Link

Sources

- 1. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]

- 2. Indane synthesis [organic-chemistry.org]

- 3. US11148995B2 - Processes for preparation of 4-aminoindane compounds and related aminoindane amides - Google Patents [patents.google.com]

- 4. RU2068841C1 - Method of synthesis of 4-nitro-2-aminoanisole - Google Patents [patents.google.com]

- 5. WO2019002042A1 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]

- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Analytical Monitoring of 4-Nitroindan Reactions

Introduction: The Critical Need for Precision in 4-Nitroindan Synthesis

4-Nitroindan is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The precise control of its formation, typically through the nitration of indan, is paramount to ensure reaction efficiency, product purity, and process safety. In-process monitoring of these reactions provides real-time data on the consumption of starting materials, the formation of the desired product, and the emergence of any impurities or by-products. This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the effective monitoring of 4-Nitroindan reactions, tailored for researchers, scientists, and drug development professionals.

The choice of an analytical technique is dictated by the specific requirements of the reaction monitoring, including the need for qualitative or quantitative data, the complexity of the reaction mixture, and the desired speed of analysis. This guide will delve into the most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For each, we will explore the underlying principles, practical considerations, and step-by-step protocols.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is a cornerstone technique for monitoring the progress of 4-Nitroindan synthesis due to its high resolution, sensitivity, and quantitative accuracy.[1] It excels at separating the non-volatile and thermally labile compounds often present in the reaction mixture, including the starting material (indan), the 4-Nitroindan product, and potential isomeric by-products (e.g., 5-Nitroindan).

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method hinges on the selection of an appropriate stationary phase, mobile phase, and detector.

-

Stationary Phase: A C18 reversed-phase column is the most common choice for separating aromatic compounds like 4-Nitroindan. The nonpolar nature of the C18 stationary phase allows for the retention of the relatively nonpolar analytes from a more polar mobile phase.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically used. The ratio is optimized to achieve good separation between the peaks of interest within a reasonable analysis time. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[2]

-

Detector: A UV-Vis detector is highly effective for detecting 4-Nitroindan and other aromatic compounds due to their strong absorbance in the UV region. The detection wavelength should be set at the λmax (wavelength of maximum absorbance) of 4-Nitroindan to maximize sensitivity.

Protocol for HPLC Monitoring of a 4-Nitroindan Reaction

Objective: To quantify the concentration of indan, 4-Nitroindan, and any significant impurities over the course of the reaction.

Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Phosphoric acid or Formic acid

-

Reference standards for indan and 4-Nitroindan

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 4-Nitroindan (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the reaction samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a standard for the starting material (indan) in a similar manner.

-

-

Sample Preparation:

-

At specified time points during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., methanol) to prevent further reaction.

-

Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Set up the HPLC system with the parameters outlined in the table below.

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared reaction samples.

-

-

Data Analysis:

-

Integrate the peak areas for indan and 4-Nitroindan in the chromatograms of the standards and samples.

-

Construct a calibration curve by plotting the peak area versus the concentration for the 4-Nitroindan standards.

-

Determine the concentration of 4-Nitroindan in the reaction samples by interpolating their peak areas on the calibration curve.

-

Calculate the percentage conversion of indan and the yield of 4-Nitroindan at each time point.

-

Illustrative HPLC Parameters:

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Provides good separation and peak shape. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A small volume to prevent column overloading. |

| Column Temperature | 30 °C | Maintains consistent retention times. |

| Detection Wavelength | 275 nm | Approximate λmax for nitroaromatic compounds, ensuring high sensitivity.[3] |

Data Presentation:

| Time (min) | Indan Peak Area | 4-Nitroindan Peak Area | % Conversion |

| 0 | 500,000 | 0 | 0 |

| 30 | 250,000 | 220,000 | 50 |

| 60 | 50,000 | 430,000 | 90 |

| 120 | 5,000 | 475,000 | 99 |

II. Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): For Volatile Components and Confirmatory Analysis

Gas chromatography is another powerful technique for monitoring 4-Nitroindan reactions, particularly for analyzing volatile components and when coupled with a mass spectrometer, for definitive identification of products and by-products.[4][5]

Rationale for Using GC-MS

-

Separation of Volatile Compounds: GC is well-suited for separating volatile and semi-volatile compounds like indan and 4-Nitroindan.

-

High Sensitivity: Modern GC detectors, such as the Flame Ionization Detector (FID) and Mass Spectrometer (MS), offer excellent sensitivity.

-

Structural Confirmation: When coupled with MS, GC provides not only retention time data but also the mass spectrum of each component. The fragmentation pattern in the mass spectrum serves as a "fingerprint" for a molecule, allowing for unambiguous identification of 4-Nitroindan and potential impurities.[6][7]

Protocol for GC-MS Monitoring of a 4-Nitroindan Reaction

Objective: To identify and quantify the components of the reaction mixture, including starting materials, products, and by-products.

Materials:

-

GC-MS system

-

A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Helium (carrier gas, 99.999% purity)

-

A suitable solvent for dilution (e.g., dichloromethane or ethyl acetate)

-

Reference standards for indan and 4-Nitroindan

-

Volumetric flasks and micropipettes

-

Autosampler vials

Procedure:

-

Standard and Sample Preparation:

-

Prepare standards and reaction samples as described in the HPLC protocol, using a GC-compatible solvent.

-

-

GC-MS Analysis:

-

Set up the GC-MS system with the parameters outlined in the table below.

-

Inject the standards to determine their retention times and mass spectra.

-

Inject the reaction samples.

-

-

Data Analysis:

-

Identify the peaks in the chromatograms of the reaction samples by comparing their retention times and mass spectra to those of the standards.

-

For quantitative analysis, create a calibration curve using the peak areas of the standards.

-

Determine the concentration of 4-Nitroindan and other components in the reaction samples.

-

Illustrative GC-MS Parameters:

| Parameter | Value | Rationale |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A nonpolar column suitable for a wide range of aromatic compounds. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation of components with different boiling points. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |

| Scan Range | 40-400 m/z | Covers the expected mass range of the analytes and their fragments. |

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-Situ and Structural Analysis

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time information about the molecular structure of the species in the reaction mixture without the need for sample work-up.[8][9][10][11]

Advantages of In-Situ NMR Monitoring

-

Non-invasive: Allows for the direct observation of the reaction as it happens.

-

Structural Information: Provides detailed structural information about reactants, intermediates, and products.

-

Quantitative Analysis: Can be used for quantitative analysis by integrating the signals of different species.[12]

Protocol for In-Situ NMR Monitoring

Objective: To monitor the formation of 4-Nitroindan and identify any intermediates in real-time.

Materials:

-

NMR spectrometer with a flow-through cell or a standard NMR tube

-

Deuterated solvent compatible with the reaction conditions

-

Internal standard (e.g., tetramethylsilane - TMS)

Procedure:

-

Reaction Setup:

-

Perform the reaction in a deuterated solvent inside an NMR tube or circulate the reaction mixture through a flow-through NMR cell.

-

Add a known amount of an internal standard.

-

-

NMR Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals throughout the reaction.

-

-

Data Analysis:

-

Identify the signals corresponding to the starting material, product, and any intermediates.

-

Monitor the decrease in the integral of the starting material signals and the increase in the integral of the product signals over time.

-

The relative concentrations of the species can be determined from the ratios of their signal integrals.

-

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for monitoring a 4-Nitroindan reaction using the analytical techniques described.

Caption: Workflow for monitoring 4-Nitroindan reactions.

IV. Method Validation: Ensuring Trustworthy Results

To ensure the reliability of the analytical data, the chosen method (HPLC or GC) must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The effective monitoring of 4-Nitroindan reactions is crucial for process optimization, quality control, and safety. This guide has provided an in-depth overview of the primary analytical techniques—HPLC, GC-MS, and NMR—along with detailed protocols and the rationale behind their application. By implementing these methods and adhering to proper validation procedures, researchers and drug development professionals can gain a comprehensive understanding of their reaction kinetics and impurity profiles, ultimately leading to the development of more efficient and robust synthetic processes.

References

-

A Comparative Guide to HPTLC and HPLC for the Analysis of 4-Nitrodiphenylamine. Benchchem. 1

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.

-

Separation of 4-Nitroindan on Newcrom R1 HPLC column. SIELC Technologies.

-

Preparation method of 4-nitroindole. Google Patents.

-

Development of an Optical Method to Monitor Nitrification in Drinking Water. MDPI.

-

Validation and Comparison of Two Analytical Methods for Imatinib Therapeutic Drug Monitoring. ResearchGate.

-

Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications.

-

ANALYTICAL METHODS. NCBI Bookshelf.

-

HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies.

-

Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. ACS Publications.

-

Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Institutes of Health.

-

Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

-

NMR reaction monitoring in flow synthesis. PubMed Central.

-

Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health.

-

Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline. Benchchem.

-

Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis.

-

Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications.

-

Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH.

-

Negative-ion mass spectra recorded from four nitro compounds by a... ResearchGate.

-

GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent.

-

HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PubMed Central.

-

Real-Time Process Monitoring of Pharmaceuticals. Hiden Analytical.

-

4-Nitro-1H-indazole synthesis. ChemicalBook.

-

Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate.

-

In-Situ/Operando Methods for Understanding Electrocatalytic Nitrate Reduction Reaction. Wiley Online Library.

-

method 8131 aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency.

-

validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate.